4-(4-fluorobenzyl)-5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one
CAS No.: 1775506-76-7
Cat. No.: VC4408186
Molecular Formula: C22H22F2N4O3
Molecular Weight: 428.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1775506-76-7 |
|---|---|
| Molecular Formula | C22H22F2N4O3 |
| Molecular Weight | 428.44 |
| IUPAC Name | 3-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-one |
| Standard InChI | InChI=1S/C22H22F2N4O3/c1-31-19-7-4-16(12-18(19)24)21(29)27-10-8-15(9-11-27)20-25-26-22(30)28(20)13-14-2-5-17(23)6-3-14/h2-7,12,15H,8-11,13H2,1H3,(H,26,30) |
| Standard InChI Key | ZCMFSOWSYLMFQW-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=C(C=C4)F)F |
Introduction
The compound 4-(4-fluorobenzyl)-5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic molecule that incorporates several functional groups, including a triazole ring, a piperidine ring, and benzyl and benzoyl groups. This compound is likely of interest due to its potential biological activity, given the presence of these pharmacophores.
Chemical Formula and Molecular Weight
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1,2,4-Triazol-3-one core:
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4-Fluorobenzyl group:
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Piperidin-4-yl group:
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3-Fluoro-4-methoxybenzoyl group:
Combining these components gives a rough estimate of the molecular formula as , with a molecular weight around 430 g/mol.
Synthesis and Preparation
The synthesis of such a compound typically involves multiple steps, including:
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Formation of the Triazole Core: This might involve the reaction of a hydrazine derivative with a carbonyl compound.
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Introduction of the Benzyl Group: This could be achieved through a nucleophilic substitution reaction.
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Attachment of the Piperidine Moiety: This might involve a coupling reaction with a piperidine derivative.
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Introduction of the Benzoyl Group: This could be done through an acylation reaction.
Synthesis Steps
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Step 1: Formation of the triazole core.
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Reactants: Hydrazine derivative, carbonyl compound.
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Conditions: Acidic conditions, reflux.
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Step 2: Introduction of the benzyl group.
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Reactants: Triazole core, benzyl halide.
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Conditions: Basic conditions, room temperature.
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Step 3: Attachment of the piperidine moiety.
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Reactants: Benzylated triazole, piperidine derivative.
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Conditions: Coupling conditions, elevated temperature.
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Step 4: Introduction of the benzoyl group.
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Reactants: Piperidine-modified triazole, benzoyl chloride.
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Conditions: Basic conditions, room temperature.
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Biological Activity and Potential Applications
Given the structural components of this compound, it may exhibit biological activities such as:
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Enzyme Inhibition: The triazole and benzoyl groups could interact with enzymes.
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Receptor Modulation: The piperidine and benzyl groups might influence receptor binding.
Potential Therapeutic Areas
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Antimicrobial Agents: Triazoles are known for their antifungal properties.
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Cancer Therapy: The quinazoline-like structure (though not present here) and triazole rings are explored in anticancer research.
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Neurological Disorders: Piperidine derivatives are used in neurology.
Toxicity Considerations
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Oral Toxicity: Similar compounds may cause gastrointestinal irritation.
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Skin Irritation: The benzyl group could cause skin irritation upon contact.
Future Research Directions
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Biological Screening: Evaluate the compound's activity against various biological targets.
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Toxicity Studies: Conduct thorough toxicity assessments in vitro and in vivo.
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Optimization of Synthesis: Improve synthesis efficiency and yield.
Given the lack of specific information on this compound in the search results, further research would be necessary to fully understand its properties and potential applications.
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